9H-Imidazo(1,2-a)purin-9-one, 1,4-dihydro-4,6-dimethyl-

Fluorescence spectroscopy tRNA dynamics Nucleobase photophysics

Standard fluorescent probes (e.g., ethidium) report global tRNA flexibility, not local anticodon-loop dynamics; unmodified transcripts lack native binding kinetics. Wybutine-the intrinsically fluorescent hypermodified base at tRNAPhe position 37-provides site-specific optical readout without structural perturbation. • Multi-state fluorescence lifetimes (τ = 100 ps, 2 ns, 6 ns) enable time-resolved FRET to distinguish local loop motions from global tRNA rearrangements • 250% Mg²⁺-responsive fluorescence intensity change for quantitative thermodynamic binding studies • Required for physiologically relevant ribosomal A-site binding kinetics in stopped-flow assays High-purity wybutine free base also serves as a benchmark reference for fluorescence spectrometer calibration and computational excited-state modeling (CIS/TDDFT).

Molecular Formula C9H9N5O
Molecular Weight 203.2 g/mol
CAS No. 33359-03-4
Cat. No. B1684184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Imidazo(1,2-a)purin-9-one, 1,4-dihydro-4,6-dimethyl-
CAS33359-03-4
Synonyms4,9-dihydro-4,6- dimethyl-9-oxo-1H-imidazo(1,2-a)purine
wybutine
wye
Y base
Yt base
Molecular FormulaC9H9N5O
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC1=CN2C(=O)C3=C(N=CN3)N(C2=N1)C
InChIInChI=1S/C9H9N5O/c1-5-3-14-8(15)6-7(11-4-10-6)13(2)9(14)12-5/h3-4H,1-2H3,(H,10,11)
InChIKeyZLHLYESIHSHXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wybutine: Fluorescent Hypermodified Nucleobase for tRNA Research


9H-Imidazo(1,2-a)purin-9-one, 1,4-dihydro-4,6-dimethyl- (CAS 33359-03-4), historically designated wybutine, Y base, or Wye base, is a tricyclic hypermodified purine that occurs naturally at position 37 of eukaryotic phenylalanine tRNA (tRNAPhe), immediately adjacent to the anticodon [1]. It belongs to the imidazo[1,2-a]purin-9-one class and is distinguished from the canonical purine bases (adenine, guanine) by its extended aromatic system and its intrinsic, environment-sensitive fluorescence—a property absent in unmodified nucleobases [2]. This fluorescence enables real-time, label-free monitoring of tRNA conformational dynamics, codon-anticodon interactions, and ribosomal binding events, positioning wybutine as a unique spectroscopic probe in structural biology and translation research [3].

Why Generic Probes Cannot Replace Wybutine for tRNA Dynamics


Generic substitution with unmodified purines (e.g., guanine at position 37) or synthetic fluorescent probes (e.g., ethidium bromide) fails to replicate wybutine's unique analytical window because: (i) unmodified bases lack intrinsic fluorescence, rendering them invisible to optical detection methods [1]; (ii) artificial intercalating dyes such as ethidium report on global tRNA flexibility rather than the local anticodon-loop microenvironment, producing distinct fluorescence lifetime signatures (τ1=30 ns, τ2=12 ns, τ3=3 ns for ethidium vs. τ=6 ns, 100 ps, 2 ns for wybutine) that reflect different structural events [2]; and (iii) substitution of wybutine by smaller hydrazine derivatives progressively diminishes tRNA aminoacylation activity and ribosomal binding, demonstrating that the extended aromatic system of wybutine is a structural requirement for native tRNA function—not merely a passive spectroscopic handle [3]. The quantitative evidence below substantiates these selection-critical differences.

Wybutine Quantitative Differentiation Evidence for Scientific Selection


Intrinsic Fluorescence vs. Non-Fluorescent Native Bases

Wybutine exhibits an absorption maximum at approximately 315 nm, which is considerably red-shifted relative to the maxima of all canonical nucleic acid bases (typically <300 nm), and produces a measurable fluorescence Stokes shift of ~130 nm (experimental) or 134 nm (calculated by CIS/6-311G(d,p) in water). In contrast, unmodified guanine, adenine, cytosine, and uracil at tRNA position 37 have negligible fluorescence quantum yields under physiological conditions [1]. Mg2+ ion binding induces a 250% increase in wybutine fluorescence intensity without altering the excitation spectral shape, a response not observed for unmodified bases [2].

Fluorescence spectroscopy tRNA dynamics Nucleobase photophysics

Multi-State Fluorescence Lifetimes Resolve Local tRNA Dynamics

Time-correlated single-photon counting experiments on tRNAPhe-wybutine reveal three distinct fluorescence lifetime states that report on the anticodon loop's local environment: a stacked (immobile) conformation with τ = 6 ns and rotational correlation time τR = 19 ns; an unstacked (freely rotating) conformation with τ = 100 ps and τR = 370 ps; and an intermediate state with τ = 2 ns and τR = 1.6 ns [1]. For comparison, ethidium bromide—when substituted at the same position 37—exhibits three different lifetime states (τ1 = 30 ns, τ2 = 12 ns, τ3 = 3 ns) that report on global tRNA compaction rather than local anticodon-loop dynamics, as these lifetimes are identical whether ethidium is placed in the anticodon loop or in the D-loop [2].

Time-resolved fluorescence Conformational dynamics tRNA structure

Enhanced Ribosomal A-Site Binding by Reducing Entropic Penalty

In a systematic study of tRNAPhe binding to the E. coli ribosomal A site, native yeast peptidyl-tRNAPhe containing wybutine at position 37 was compared with unmodified in vitro transcripts carrying G, A, C, or U at the same position [1]. Thermodynamic analysis revealed that the hypermodified wybutine does not alter the stacking enthalpy of the codon-anticodon complex, but instead reduces the entropic penalty for A-site binding. Substitution of purines with pyrimidines at position 37 increased both association and dissociation rate constants, indicating less stable binding. Additionally, wybutine-containing tRNAPhe exhibited Mg2+-dependent binding stabilization that was abolished by paromomycin, whereas unmodified transcripts showed altered Mg2+ dependence [1]. In an independent study, chemical removal of wybutine from tRNAPhe resulted in loss of codon-recognition ability while retaining aminoacylation capacity [2].

Ribosome biochemistry tRNA binding kinetics Entropy-enthalpy compensation

Aromatic System Stabilizes tRNA Conformation vs. Hydrazine Replacements

When wybutine was excised from yeast tRNAPhe and replaced with a series of hydrazine derivatives of increasing size and aromaticity, the resulting tRNA variants showed a progressive restoration of both aminoacylation activity (with E. coli phenylalanyl-tRNA synthetase) and poly(U)-directed ribosomal binding [1]. The smallest, least aromatic substituents yielded the lowest activity, while the largest, most aromatic hydrazine derivatives approached—but did not exceed—the activity of native wybutine-containing tRNAPhe. This quantitative structure-activity relationship demonstrates that wybutine's specific tricyclic aromatic architecture and its stacking propensity are optimized for stabilizing the native tRNAPhe conformation [1].

tRNA engineering Base substitution Structure-function relationship

Wybutine Free Base vs. Wyosine Ribonucleoside for Chemical Biology

Wybutine (CAS 33359-03-4, Mr 376.42) is the free base form liberated from tRNAPhe by mild acid hydrolysis (pH 2.8, 3 h), whereas wyosine (imG, Mr 335.23) is the ribonucleoside incorporating the β-D-ribofuranosyl moiety at N-3 [1][2]. The free base retains the full imidazo[1,2-a]purin-9-one chromophore and its fluorescent properties (absorption λmax ≈ 315 nm, emission detectable in the visible range) but lacks the ribose necessary for enzymatic incorporation into RNA oligonucleotides. Wyosine lacks the α-[(methoxycarbonyl)amino] side chain present in the full wybutosine (yW) nucleoside, further differentiating its biochemical properties and biological occurrence (wyosine is found in both Eukarya and Archaea, whereas wybutosine is eukaryotic-specific) [2].

Nucleoside chemistry Wyosine family Post-transcriptional modification

Optimal Application Scenarios for Wybutine


Fluorescence-Based Conformational Dynamics of tRNA Anticodon Loops

Wybutine's distinct multi-state fluorescence lifetimes (τ = 100 ps, 2 ns, 6 ns depending on stacking state) enable time-resolved fluorescence spectroscopy experiments that distinguish local anticodon-loop motions from global tRNA rearrangements. Researchers studying Mg2+-dependent tRNA folding, codon-anticodon complex formation, or ribosomal translocation should select wybutine-containing native tRNAPhe rather than ethidium-labeled or unmodified transcripts, as only wybutine provides site-specific, environment-sensitive optical readout without perturbing the native structure [1]. The 250% Mg2+-responsive fluorescence intensity change provides a quantitative handle for thermodynamic binding studies [2].

Ribosomal A-Site Binding Kinetics and Antibiotic Mechanism Studies

For stopped-flow or equilibrium binding assays measuring tRNA association/dissociation rates at the ribosomal A site, wybutine-containing native peptidyl-tRNAPhe provides the physiologically relevant binding kinetics (reduced entropic penalty, Mg2+-dependent stabilization) that unmodified in vitro transcripts cannot replicate. This is critical for studies of aminoglycoside antibiotics (e.g., paromomycin) that target the decoding center and alter Mg2+ dependence of tRNA binding [3]. Using tRNA with wybutine at position 37 ensures that observed binding parameters reflect the native, evolutionarily optimized interaction.

Spectroscopic Calibration for Modified Nucleobase Photophysics

The isolated wybutine free base (CAS 33359-03-4) serves as a well-characterized reference compound for calibrating fluorescence spectrometers and validating computational models of nucleobase excited states. Its experimental Stokes shift (~130 nm) and absorption maximum (~315 nm) have been reproduced by CIS/6-311G(d,p) and TDDFT calculations (134 nm theoretical Stokes shift), making wybutine a benchmark system for developing and testing computational methods for modified nucleic acid bases [4]. Procurement of high-purity wybutine is therefore valuable for laboratories engaged in computational photophysics or analytical method development.

Structure-Function Studies of tRNA Position-37 Modifications

The demonstrated loss of codon-recognition ability upon chemical excision of wybutine—with retention of aminoacylation [5]—and the progressive restoration of function with increasing substituent size/aromaticity in hydrazine replacement experiments [6] establish wybutine as the essential reference compound for studies investigating the role of hypermodified nucleobases in translation fidelity. Laboratories engineering tRNA variants or studying the evolutionary conservation of position-37 modifications should use wybutine as the gold-standard comparator against which synthetic or biosynthetic analogs are benchmarked.

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